molecular formula C5H6BrN3O2 B1531209 1-(2-bromoethyl)-3-nitro-1H-pyrazole CAS No. 885689-61-2

1-(2-bromoethyl)-3-nitro-1H-pyrazole

Cat. No.: B1531209
CAS No.: 885689-61-2
M. Wt: 220.02 g/mol
InChI Key: PHKHRTPFEHTJFQ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-nitro-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromoethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole typically involves the reaction of 3-nitro-1H-pyrazole with 2-bromoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the pyrazole nitrogen. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride can be used.

    Oxidation: Specific oxidizing agents and conditions are less commonly reported for this compound.

Major Products Formed

    Nucleophilic substitution: New derivatives with different functional groups replacing the bromoethyl group.

    Reduction: The corresponding amino derivative of the pyrazole.

    Oxidation: Potentially oxidized forms of the pyrazole ring or the nitro group.

Scientific Research Applications

1-(2-Bromoethyl)-3-nitro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or a precursor for the synthesis of molecules used in biological studies.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromoethyl)-3-nitro-1H-pyrazole is unique due to the presence of both the bromoethyl and nitro groups, which provide a combination of reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

1-(2-bromoethyl)-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKHRTPFEHTJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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